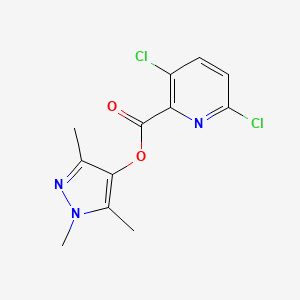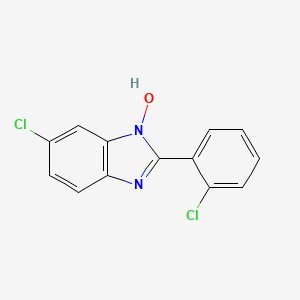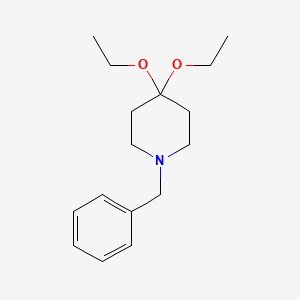
(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1,3,5-Trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate” is a complex organic molecule that contains a pyrazole ring (1,3,5-Trimethylpyrazol-4-yl) and a dichloropyridine ring (3,6-dichloropyridine-2-carboxylate). Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Dichloropyridine is a type of halogenated pyridine with two chlorine atoms .
科学的研究の応用
Advanced NH₃ Detection
The compound has been utilized in the development of 1D nanostructured La:ZnO sensors for advanced NH₃ (ammonia) detection . These sensors exhibit novel intrinsic p-n shifting and ultrahigh baseline stability, making them highly suitable for detecting ammonia with great precision.
Semiconductor Photoelectronic Devices
Research indicates that related compounds, particularly those involving ZnO single-crystals , have potential applications in high-efficiency semiconductor photoelectronic devices . This includes applications in UV optoelectronics like LEDs, laser diodes, and UV photodetectors.
Semiconductor Photocatalysis
The unique properties of ZnO single-crystals, which may be enhanced by doping with compounds like AKOS016937977, are essential for understanding the mechanisms of semiconductor photocatalysis . This has implications for energy conversion and environmental remediation technologies.
Diluted Magnetic Semiconductors
Compounds with structures similar to AKOS016937977 are being explored for their applications in diluted magnetic semiconductors . This research is pivotal for the development of spintronic devices, which combine magnetic properties with electronic charge.
Medicinal Chemistry
The pyrazole and boronic acid groups present in the compound’s structure make it a valuable building block in medicinal chemistry. It has been used in the development of new drugs targeting diseases like cancer and neurodegenerative disorders.
Material Science
In material science, the boronic acid group’s ability to form reversible covalent bonds is being exploited. This property is particularly useful in the development of organic frameworks for gas storage and separation, as well as in the design of sensors.
Organic Synthesis
The compound serves as a versatile building block for the synthesis of complex organic molecules with diverse functionalities. Its use in organic synthesis extends to various applications, including the creation of novel compounds with potential therapeutic or industrial uses.
Neuroprotective and Anti-neuroinflammatory Agents
Recent studies have synthesized novel triazole-pyrimidine-based compounds, which share structural similarities with AKOS016937977, as potential neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in cell models for neurodegenerative diseases .
将来の方向性
特性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-6-11(7(2)17(3)16-6)19-12(18)10-8(13)4-5-9(14)15-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCBPPCSPAMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl-1H-pyrazol-4-yl 3,6-dichloropyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2911072.png)
![Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine](/img/structure/B2911073.png)
![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)

![6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911078.png)



![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2911084.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)